molecular formula C19H27N3O3 B1194951 VU0413144

VU0413144

Cat. No. B1194951
M. Wt: 345.44
InChI Key: UPSHGSHERZLKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0413144 is an allosteric modulator of the M2/5 muscarinic acetylcholine receptor.

Scientific Research Applications

  • Drug Discovery and Development : The historical perspective of drug discovery shows how chemistry, pharmacology, and clinical sciences have driven progress in medicine. Molecular biology and genomic sciences have a significant impact on drug discovery, enriching therapeutic options with recombinant proteins and monoclonal antibodies. This context is essential for understanding how compounds like VU0413144 are discovered and developed (Drews, 2000).

  • The Role of Technology and Science in Research : The integration of technology in scientific research, including fields like genomics, synthetic biology, and nanotechnology, highlights the complex and evolving landscape of scientific inquiry. This suggests that the study and application of specific compounds, possibly including VU0413144, are influenced by these technological advancements (Schuurbiers & Fisher, 2009).

  • Vacuum-Ultraviolet Photon Detection in Research : Technologies like Vacuum-ultraviolet (VUV) photon detection, crucial in space science, high-energy physics, and the electronic industry, also indicate the advanced tools available for research in various fields, potentially including the study of compounds like VU0413144 (Zheng, Jia, & Huang, 2020).

  • Educational Models in Scientific Research : The involvement of students in pharmacochemistry research communities, as seen in a study at VU University, Amsterdam, demonstrates the educational aspect of scientific research. This kind of collaborative research environment could be relevant for studying compounds like VU0413144 (van Rens, van Muijlwijk, Beishuizen, & van der Schee, 2013).

  • Variants of Uncertain Significance in Genetics : While not directly related to VU0413144, the challenge of interpreting genetic variants of uncertain significance in medical genetics reflects the complexities inherent in scientific research, which would also apply to the study of new compounds (Lindor et al., 2013).

properties

Product Name

VU0413144

Molecular Formula

C19H27N3O3

Molecular Weight

345.44

IUPAC Name

Ethyl endo-3-((2-benzamidoethyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C19H27N3O3/c1-2-25-19(24)22-16-8-9-17(22)13-15(12-16)20-10-11-21-18(23)14-6-4-3-5-7-14/h3-7,15-17,20H,2,8-13H2,1H3,(H,21,23)

InChI Key

UPSHGSHERZLKSV-UHFFFAOYSA-N

SMILES

O=C(N1C2CC(NCCNC(C3=CC=CC=C3)=O)CC1CC2)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU-0413144;  VU 0413144;  VU0413144

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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